1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H14N4O4 and its molecular weight is 302.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of complex urea derivatives has been a subject of interest due to their potential in various chemical and pharmacological fields. For instance, the synthesis of urea derivatives through reactions involving ethyl chloroformate and ethyl acetoacetate showcases the versatility of urea in forming compounds with potential antioxidant and antimicrobial activities. This process illustrates the foundational chemistry that could be relevant to the synthesis of "1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea" and similar compounds (George et al., 2010).
Antimicrobial and Anticancer Activities
Research on urea derivatives has also explored their antimicrobial and anticancer potentials. A study on the synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, which involves urea derivatives, highlighted their antibacterial and antitumor activities. This suggests the broader applicability of urea derivatives in developing novel therapeutic agents with antimicrobial and anticancer properties (Elewa et al., 2021).
Pharmacological Evaluation
Another important aspect of urea derivatives is their pharmacological evaluation. For example, the synthesis and testing of novel benzenesulfonyl-urea derivatives have shown significant blood sugar lowering activity, indicating their potential as lead compounds for new antidiabetic drugs. This pharmacological application points towards the possibility of "this compound" and similar molecules playing a role in the development of new treatments for diabetes and other metabolic disorders (Ahmad et al., 2009).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13-2-1-5-16-18(13)7-6-15-14(20)17-10-3-4-11-12(8-10)22-9-21-11/h1-5,8H,6-7,9H2,(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMTCCGLXSJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.